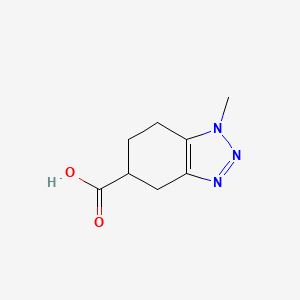

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid often involves complex chemical reactions that contribute to the development of new materials and molecules with potential applications in various fields, including medicinal chemistry and material science. For example, synthesis techniques have been applied to create coordination polymers with specific luminescent and magnetic properties, highlighting the versatility of these compounds in synthesizing materials with desirable characteristics (He et al., 2020).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives, including those similar to 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid, is crucial in determining their chemical behavior and interaction with other molecules. Studies like the one conducted by Thirunavukkarasu et al. (2013) explore the structural features of benzotriazole compounds, revealing how intermolecular interactions form complex three-dimensional networks, which is essential for understanding their chemical and physical properties (Thirunavukkarasu et al., 2013).

Chemical Reactions and Properties

Benzotriazole derivatives undergo various chemical reactions, contributing to their wide range of applications. For instance, the study by Fedotov and Hotsulia (2023) discusses the synthesis and properties of certain carboxylic acid derivatives, underscoring the importance of such compounds in creating new medicines and highlighting their potential in practical pharmacy due to their anti-inflammatory, antiviral, and antifungal activities (Fedotov & Hotsulia, 2023).

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Biodegradation

Benzotriazoles, including derivatives like 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid, are primarily used as corrosion inhibitors in various industrial applications. A study highlighted their presence as micropollutants in the aquatic environment. Research has shown that these compounds undergo partial biodegradation in conventional wastewater treatment, with transformation products such as 1H-benzotriazole-5-carboxylic acid being identified. This indicates the environmental relevance of these transformation products in wastewater effluents (Huntscha et al., 2014).

Chemical Synthesis and Reactions

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid and its analogs have been utilized in various chemical synthesis processes. For instance, its role in the homologation of carboxylic acids, a critical reaction in organic synthesis, has been documented. This process involves the conversion of carboxylic acids into homologated acids or esters, showcasing the compound's utility in synthetic organic chemistry (Katritzky et al., 2000; 2001).

Applications in Crystal Engineering

The compound has been investigated for its potential in crystal engineering and host-guest chemistry. Studies have shown how it forms various supramolecular architectures through hydrogen bonding, indicating its usefulness in the design of novel molecular structures (Wang et al., 2011).

Potential in Luminescent Sensing

Research into 3D lanthanide-cadmium heterometal-organic frameworks incorporating derivatives of 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid has shown promising applications in luminescent sensing. These compounds display characteristic emission bands and have potential as multi-responsive sensors for various cations and organic amines (Ding et al., 2017).

Eigenschaften

IUPAC Name |

1-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h5H,2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMBXLDLBFZJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CC(CC2)C(=O)O)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide](/img/structure/B2496011.png)

![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)

![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2496021.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2496025.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)